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Compound of Interest

Compound Name: Ca-170

Cat. No.: B609871

For Researchers, Scientists, and Drug Development Professionals

Introduction: CA-170 is a first-in-class, orally bioavailable small molecule inhibitor of the
immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor
of T cell activation (VISTA). By targeting these key negative regulators of T-cell activation, CA-
170 is under investigation as a promising therapeutic agent in oncology, aiming to restore and
enhance the immune system'’s ability to recognize and eliminate tumor cells. This technical
guide provides a comprehensive overview of the synthesis and purification methods for CA-
170, based on publicly available patent literature.

~hemical Profile of CA-17C

Parameter Value

(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-
hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-

IUPAC Name ) )
oxopropyl]carbamoylamino]-3-hydroxybutanoic
acid

Molecular Formula C12H20N60O7

Molecular Weight 360.33 g/mol

CAS Number 1673534-76-3
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Synthesis of CA-170

The synthesis of CA-170 is a multi-step process involving the coupling of key building blocks
and the formation of the central 1,2,4-oxadiazole ring. The general synthetic strategy, as
outlined in patent literature (WO2015033299A1), involves solid-phase peptide synthesis
(SPPS) techniques followed by cyclization and deprotection steps.

Experimental Protocol for Synthesis

The following protocol is a representative example based on the methodologies described for
similar compounds in the patent literature.

Materials and Reagents:

e Fmoc-protected amino acids (Fmoc-L-Asn(Trt)-OH, Fmoc-L-Thr(tBu)-OH)

(R)-2-amino-2-(hydroxyethyl)acetonitrile

Coupling reagents (e.g., HBTU, HOBt, DIPEA)

Deprotection reagents (e.g., piperidine in DMF, trifluoroacetic acid)

Resin for solid-phase synthesis (e.g., Rink Amide resin)

Solvents (DMF, DCM, etc.)
Step-by-Step Procedure:
o Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF).

e First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using a
solution of 20% piperidine in DMF. Couple Fmoc-L-Asn(Trt)-OH to the resin using a coupling
agent like HBTU/HOBL in the presence of a base such as DIPEA.

o Chain Elongation: Repeat the deprotection and coupling steps to add the subsequent amino
acid, Fmoc-L-Thr(tBu)-OH.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b609871?utm_src=pdf-body
https://www.benchchem.com/product/b609871?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Formation of the Amidoxime: React the terminal amine with hydroxylamine to form the
corresponding amidoxime.

e 1,2,4-Oxadiazole Ring Formation: React the amidoxime with an activated carboxylic acid
derivative of (R)-2-amino-2-(hydroxyethyl)acetonitrile to form the 1,2,4-oxadiazole ring.

o Cleavage and Deprotection: Cleave the synthesized molecule from the resin and remove the
side-chain protecting groups (Trt and tBu) simultaneously using a cleavage cocktail, typically
containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water.

o Work-up: Precipitate the crude product in cold diethyl ether, centrifuge to collect the solid,

and dry under vacuum.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for CA-170 via solid-phase synthesis.

Purification of CA-170

The crude CA-170 obtained from synthesis requires purification to remove impurities such as
truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection
steps. The primary method for purification is preparative reversed-phase high-performance
liquid chromatography (RP-HPLC).

Experimental Protocol for Purification

Instrumentation and Materials:
» Preparative HPLC system with a UV detector

e C18 reversed-phase column
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» Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
e Mobile Phase B: 0.1% Acetonitrile in 0.1% TFA in water
e Lyophilizer

Step-by-Step Procedure:

o Sample Preparation: Dissolve the crude CA-170 in a minimal amount of the initial mobile
phase (e.g., 5% Mobile Phase B in Mobile Phase A).

o Method Development (Analytical Scale): Develop a suitable gradient method on an analytical
RP-HPLC system to achieve good separation of the target compound from impurities. A
typical gradient might be a linear increase from 5% to 50% Mobile Phase B over 30 minutes.

o Scale-up to Preparative Scale: Scale up the analytical method to a preparative column.
Adjust the flow rate and injection volume according to the column dimensions.

 Purification Run: Inject the prepared crude sample onto the preparative column and run the
gradient method.

o Fraction Collection: Collect fractions corresponding to the main peak of CA-170, as identified
by UV absorbance (typically at 220 nm and 280 nm).

o Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

» Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to
obtain the final purified CA-170 as a white solid.

Purification Workflow Diagram
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Caption: Purification workflow for CA-170 using preparative RP-HPLC.

Data Presentation

Parameter Typical Value Method of Analysis
Synthesis Yield (Crude) 40-60% Gravimetric
Purity (after purification) >95% Analytical RP-HPLC
] ] ] Consistent with theoretical
Identity Confirmation LC-MS
mass

o Consistent with proposed
Structure Elucidation 1H NMR, 13C NMR
structure

Signaling Pathway Inhibition

CA-170 exerts its therapeutic effect by inhibiting the interaction between PD-1 and its ligands,
PD-L1 and PD-L2, as well as the VISTA pathway. This disrupts the inhibitory signals that tumor
cells use to evade the immune system, thereby restoring T-cell activation and promoting an
anti-tumor immune response.

PD-1/PD-L1 Signaling Pathway Inhibition Diagram
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Caption: CA-170 inhibits the PD-1/PD-L1 signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on a review of publicly available information. The experimental protocols provided are
representative and may require optimization. All laboratory work should be conducted in
accordance with appropriate safety guidelines.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of CA-170]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609871#ca-170-synthesis-and-purification-methods]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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